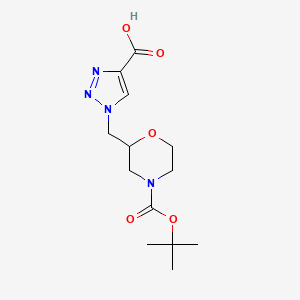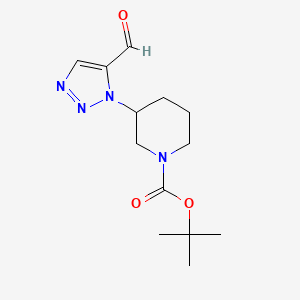![molecular formula C19H25N3O3S B2385885 N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide CAS No. 1955957-04-6](/img/structure/B2385885.png)
N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyanocyclohexyl group, a thiazinan ring with a dioxo substitution, and a benzamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide typically involves multiple steps One common method starts with the preparation of the cyanocyclohexyl intermediate, which is then reacted with a thiazinan derivative
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mecanismo De Acción
The mechanism by which N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to changes in their activity and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenylacetamide
- N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzylamine
- N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzoic acid
Uniqueness
What sets N-(1-Cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for certain applications where other compounds may not be as effective.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c20-15-19(7-2-1-3-8-19)21-18(23)17-6-4-5-16(13-17)14-22-9-11-26(24,25)12-10-22/h4-6,13H,1-3,7-12,14H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVPUUHPCIFAAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC=CC(=C2)CN3CCS(=O)(=O)CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2385804.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2385805.png)

![2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2385810.png)
![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2385811.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2385812.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2385815.png)
![N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide](/img/structure/B2385816.png)



![9-Oxa-1-azaspiro[4.5]decane-1-carboxamide](/img/structure/B2385822.png)

![5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2385825.png)
